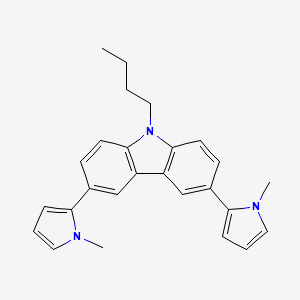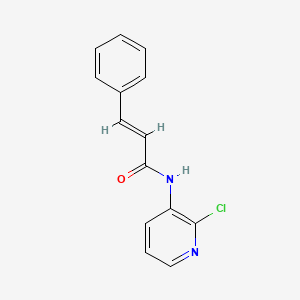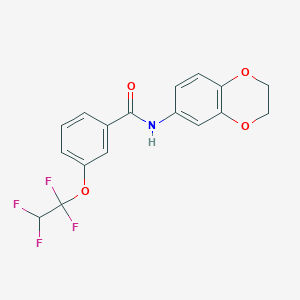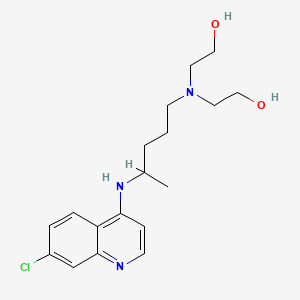
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, such as 9H-carbazole, the butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Pyrrole Ring Introduction:
Final Assembly: The final compound is obtained by combining the intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the carbazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Exploration as a pharmacophore in drug discovery for targeting specific biological pathways.
Industry: Use in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
9-Butylcarbazole: Lacks the pyrrole rings, making it less complex.
3,6-Di(pyrrol-2-yl)carbazole: Similar structure but without the butyl group.
1-Methyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole moiety but lacks the carbazole core.
Uniqueness
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is unique due to the combination of the butyl group, carbazole core, and pyrrole rings, which may confer distinct electronic, chemical, and biological properties.
Properties
CAS No. |
922705-05-3 |
|---|---|
Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
9-butyl-3,6-bis(1-methylpyrrol-2-yl)carbazole |
InChI |
InChI=1S/C26H27N3/c1-4-5-16-29-25-12-10-19(23-8-6-14-27(23)2)17-21(25)22-18-20(11-13-26(22)29)24-9-7-15-28(24)3/h6-15,17-18H,4-5,16H2,1-3H3 |
InChI Key |
PMMQHZSARVMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC=CN3C)C4=C1C=CC(=C4)C5=CC=CN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)







![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)


